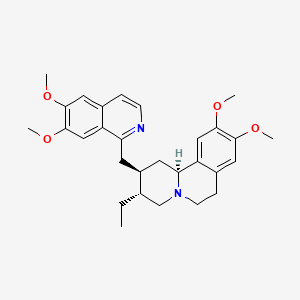
Emetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emetamine is a pyridoisoquinoline consisting of emetine having a fully aromatised isoquinoline. It derives from an emetine.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Emetamine is classified as a pyridoisoquinoline and is closely related to emetine, which is known for its biological activities. The compound exhibits a complex mechanism of action, primarily involving the inhibition of protein synthesis and interference with cellular signaling pathways. This allows it to exert various pharmacological effects, including anti-inflammatory and antiviral properties.
Antiviral Applications
Recent studies have identified this compound as a promising candidate for antiviral therapies, particularly against SARS-CoV-2 and other viral infections.
- SARS-CoV-2 Inhibition : this compound has been recognized for its potential to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. Research indicates that this compound can modulate the p38 MAPK signaling pathway, which plays a crucial role in the inflammatory response associated with viral infections. This modulation may help reduce the severity of symptoms in infected patients .
- Flavivirus Infections : this compound compounds have also been explored for their efficacy against flavivirus infections, such as Zika virus. Patents have been filed detailing methods for using this compound in treating or preventing these infections, showcasing its potential in addressing emerging viral threats .
Cancer Treatment
This compound's anticancer properties have been investigated through various studies:
- Prostate Cancer : Emetine derivatives have shown promise in targeting prostate cancer cells. Research indicates that these compounds can inhibit cell migration and invasion by regulating key signaling pathways involved in cancer progression . The development of emetine-based prodrugs specifically targeting fibroblast activation protein has also been proposed as a novel strategy in cancer therapy.
- Mechanisms of Action : The anticancer effects are attributed to this compound's ability to induce apoptosis in cancer cells and inhibit critical pathways such as ERK and p38 MAPK signaling . These findings suggest that this compound could be integrated into multi-modal treatment regimens for various cancers.
Gastrointestinal Applications
Historically, emetine has been used to treat gastrointestinal disorders, particularly as an emetic agent. This compound retains some of these properties:
- Ipecacuanha : this compound is one of the active components derived from ipecacuanha, traditionally used to induce vomiting in cases of poisoning. Its application in treating gastrointestinal disorders continues to be relevant, particularly in emergency medicine .
Summary of Findings
The following table summarizes key applications and findings related to this compound:
Propriétés
Numéro CAS |
483-19-2 |
|---|---|
Formule moléculaire |
C29H36N2O4 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(2R,3R,11bS)-2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C29H36N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h7,9,13-16,18,21,25H,6,8,10-12,17H2,1-5H3/t18-,21-,25-/m0/s1 |
Clé InChI |
MBYXEBXZARTUSS-HMHJJOSWSA-N |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
SMILES isomérique |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
SMILES canonique |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
Key on ui other cas no. |
483-19-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















